molecular formula C20H22O2 B11835083 3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol CAS No. 651059-66-4

3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol

Cat. No.: B11835083
CAS No.: 651059-66-4
M. Wt: 294.4 g/mol
InChI Key: SKNUNFAQKFFNKW-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol is an organic compound with the molecular formula C20H18O2 It is a derivative of binaphthalene, characterized by the presence of hydroxyl groups at the 2 and 2’ positions

Preparation Methods

The synthesis of 3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol typically involves the reduction of 2,2’-dihydroxy-1,1’-binaphthyl. One common method includes the use of hydrogenation in the presence of a palladium catalyst. The reaction conditions often involve a solvent such as ethanol or methanol, and the process is carried out under an atmosphere of hydrogen gas .

Chemical Reactions Analysis

3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol undergoes various chemical reactions, including:

Scientific Research Applications

3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. In asymmetric synthesis, the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products by stabilizing transition states through non-covalent interactions .

Comparison with Similar Compounds

3,3’,4,4’-Tetrahydro[2,2’-binaphthalene]-2,2’(1H,1’H)-diol can be compared with other binaphthalene derivatives such as:

This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of research and industry.

Properties

CAS No.

651059-66-4

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

2-(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-3,4-dihydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H22O2/c21-19(11-9-15-5-1-3-7-17(15)13-19)20(22)12-10-16-6-2-4-8-18(16)14-20/h1-8,21-22H,9-14H2

InChI Key

SKNUNFAQKFFNKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C3(CCC4=CC=CC=C4C3)O)O

Origin of Product

United States

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